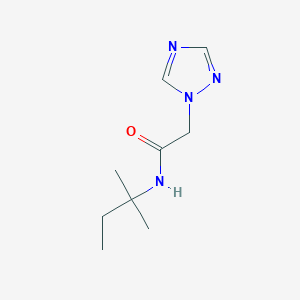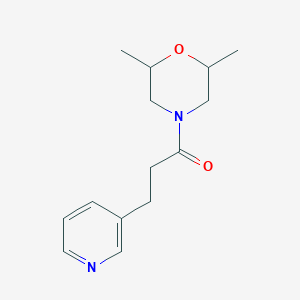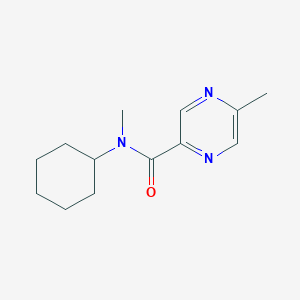
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide, also known as MTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MTA belongs to the class of triazole-based compounds and has been found to possess a variety of biochemical and physiological effects.
科学的研究の応用
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antifungal, antibacterial, and antiviral activities, making it a promising candidate for the development of new drugs. N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for various inflammatory diseases.
作用機序
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide acts by inhibiting the activity of the enzyme S-adenosylhomocysteine hydrolase (SAHH), which is involved in the metabolism of the amino acid methionine. Inhibition of SAHH leads to an accumulation of S-adenosylhomocysteine (SAH), which in turn leads to a decrease in the production of S-adenosylmethionine (SAM). SAM is an important methyl donor in various biochemical reactions, and its depletion leads to a variety of physiological effects.
Biochemical and Physiological Effects:
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi, bacteria, and viruses, making it a potential treatment for infectious diseases. N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has also been found to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases. Additionally, N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to have low toxicity, making it a safe option for in vitro and in vivo experiments. However, N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has some limitations. It is relatively unstable and can degrade over time, making it difficult to store for long periods. Additionally, N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide has poor solubility in water, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide. One potential direction is the development of N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide-based drugs for the treatment of infectious and inflammatory diseases. Another potential direction is the study of N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide and its effects on various biochemical pathways.
合成法
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction of 2-methylbutan-2-ol with 1,2,4-triazole-1-acetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide.
特性
IUPAC Name |
N-(2-methylbutan-2-yl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-9(2,3)12-8(14)5-13-7-10-6-11-13/h6-7H,4-5H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPVZBUSILPSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CN1C=NC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(1-cyclopropylpyrrolidin-3-yl)methanamine](/img/structure/B7565192.png)
![3-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethoxy]benzonitrile](/img/structure/B7565197.png)
![1-(2-bromophenyl)-5-oxo-N-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7565205.png)

![3-hydroxy-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7565224.png)
![N-[2-(tert-butylamino)ethyl]-3-(2,3-difluorophenyl)propanamide](/img/structure/B7565230.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidine-1-carboxamide](/img/structure/B7565232.png)
![2-(5-tert-butyltetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7565234.png)
![1-[3-(2-Methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7565237.png)

![1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea](/img/structure/B7565260.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7565269.png)
![7-(4-Phenylphenoxy)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7565275.png)